molecular formula C16H19ClN2O2S2 B5471402 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-PHENETHYLPIPERAZINE

1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-PHENETHYLPIPERAZINE

Cat. No.: B5471402
M. Wt: 370.9 g/mol
InChI Key: SCDMTYJIMJTXSR-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenethyl group and a sulfonyl group attached to a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-phenethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chloro-2-thienyl)sulfonyl]proline
  • 1-[(5-Chloro-2-thienyl)sulfonyl]pyrrolidine

Uniqueness

1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine is unique due to its combination of a piperazine ring with a phenethyl group and a sulfonyl-substituted thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the phenethyl group may enhance its interaction with biological membranes, making it more effective in certain applications.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c17-15-6-7-16(22-15)23(20,21)19-12-10-18(11-13-19)9-8-14-4-2-1-3-5-14/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDMTYJIMJTXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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